

Technical Monograph: Atreleuton Glucuronide

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Compound of Interest

Compound Name: *Atreleuton Glucuronide*

Cat. No.: *B1164873*

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CAS Number: 2021252-98-0 Parent Compound: Atreleuton (ABT-761, VIA-2291) Primary Application: Drug Metabolism & Pharmacokinetics (DMPK), Metabolite Identification, Bioanalytical Standards.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Atreleuton Glucuronide is the glycosidic conjugate formed via the enzymatic transfer of glucuronic acid to the N-hydroxyurea pharmacophore of Atreleuton. This metabolic conversion significantly increases the polarity of the lipophilic parent drug, facilitating renal excretion.

Core Chemical Data

Property	Specification
Chemical Name	N-[(1R)-3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propyn-1-yl]-N-(β-D-glucopyranuronosyloxy)urea
CAS Number	2021252-98-0
Parent CAS	154355-76-7 (Atreleuton)
Molecular Formula	C ₂₂ H ₂₃ FN ₂ O ₈ S
Molecular Weight	494.49 g/mol
Appearance	Off-white to pale yellow solid (Standard Grade)
Solubility	Soluble in DMSO, Methanol, Water (pH > 7).[1][2][3]0
Purity Standard	>95% (HPLC/NMR for bioanalytical reference)

Structural Causality

The parent compound, Atreleuton, contains an N-hydroxyurea moiety (

).[1] This functional group is a known "metabolic soft spot." [4] While Atreleuton was structurally optimized (2nd generation) to be more resistant to glucuronidation than its predecessor Zileuton, it still undergoes Phase II conjugation.[1]

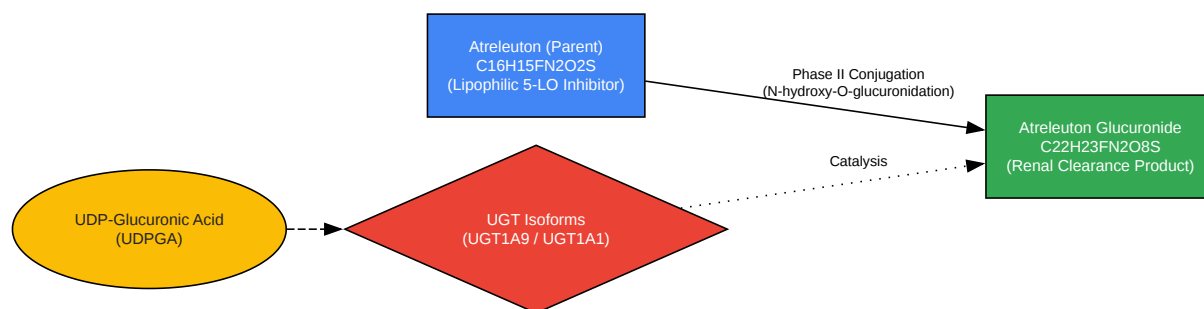
The glucuronidation occurs primarily at the hydroxyl oxygen of the N-hydroxyurea group (O-glucuronidation), rendering the molecule pharmacologically inactive against 5-LO but critical for clearance analysis.[1]

Metabolic Pathway & Biosynthesis[1][9]

The formation of **Atreleuton Glucuronide** is catalyzed by Uridine 5'-diphosphoglucuronosyltransferase (UGT) enzymes.[1] Based on structural congeners (Zileuton), UGT1A9 and UGT1A1 are the primary isoforms driving this reaction in human liver microsomes (HLM).

Pathway Visualization

The following diagram illustrates the biotransformation of Atreleuton to its glucuronide conjugate.



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Figure 1: Phase II metabolic pathway of Atreleuton mediated by UGT enzymes.[1]

Experimental Protocols

In Vitro Enzymatic Synthesis (Microsomal Incubation)

For researchers needing to generate the glucuronide metabolite in situ for metabolite identification (MetID) studies without purchasing the isolated standard.

Reagents:

- Substrate: Atreleuton (10 μ M final concentration).
- Enzyme Source: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).[1]
- Cofactor: UDP-glucuronic acid (UDPGA) (2-5 mM).[1]
- Pore Forming Agent: Alamethicin (25 μ g/mg protein) – Critical for accessing luminal UGTs.[1]
- Buffer: 50 mM Tris-HCl or Potassium Phosphate (pH 7.4) + 5 mM MgCl₂. [1]

Workflow:

- Activation: Pre-incubate HLM with Alamethicin on ice for 15 minutes to permeabilize the microsomal membrane (UGT active sites are luminal).
- Equilibration: Add Buffer, MgCl₂, and Atreleuton; pre-incubate at 37°C for 5 minutes.
- Initiation: Add UDPGA to start the reaction.
- Incubation: Shake at 37°C for 60 minutes.
- Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard (1:1 v/v).
- Preparation: Centrifuge at 10,000 x g for 10 mins; inject supernatant into LC-MS.

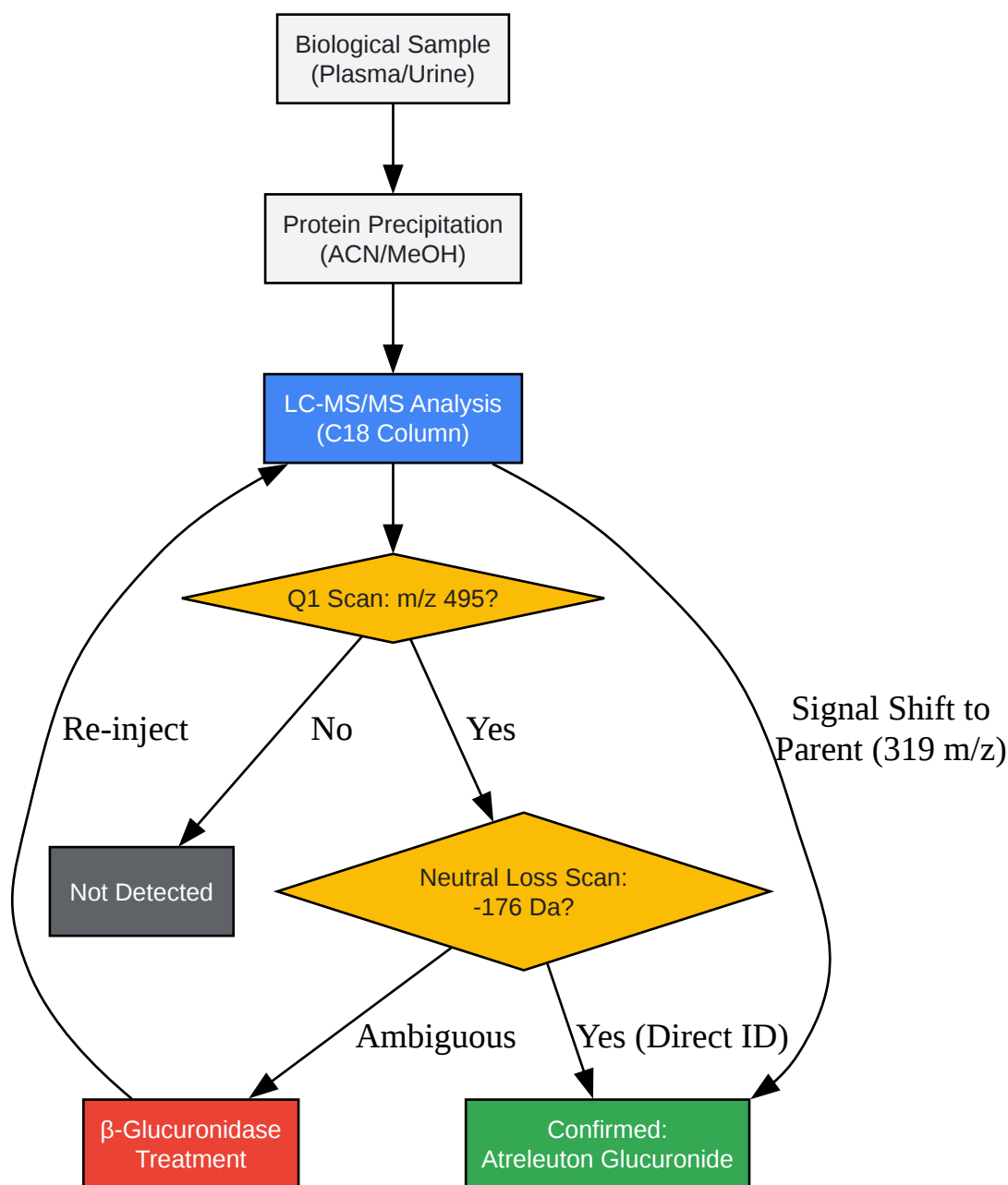
LC-MS/MS Bioanalytical Parameters

To detect and quantify **Atreleuton Glucuronide**, use the following Multiple Reaction Monitoring (MRM) transitions. The loss of the glucuronic acid moiety (-176 Da) is the characteristic fragmentation pattern.

Parameter	Setting
Ionization Mode	ESI Positive (+)
Precursor Ion (Q1)	495.1 [M+H] ⁺
Product Ion (Q3)	319.1 [M+H - Glucuronide] ⁺ (Quantifier)
Secondary Product	177.0 (Glucuronic Acid fragment)
Cone Voltage	30-40 V
Collision Energy	20-35 eV
Retention Time	Elutes ~1.5 - 2.0 mins earlier than Parent (Reverse Phase C18)

Analytical Workflow Logic

The following flowchart details the decision matrix for confirming the presence of **Atreleuton Glucuronide** in biological samples (plasma/urine).



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Figure 2: Analytical decision tree for metabolite identification.

Clinical & Pharmacological Context

While **Atreleuton Glucuronide** is pharmacologically inactive, its quantification is vital for:

- Safety Assessment: High circulating levels of acyl- or N-glucuronides can sometimes be reactive (though less common with N-hydroxyureas than acyl glucuronides).[1]

- Renal Impairment Studies: As a polar conjugate, its clearance is dependent on renal function. Accumulation may occur in patients with kidney disease.
- Inter-species Scaling: The rate of glucuronidation varies significantly between species (Rat vs. Dog vs. Human), making the glucuronide standard essential for validating allometric scaling models.

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